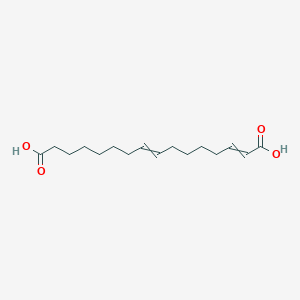
Hexadeca-2,8-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-2,8-dienedioic acid is an organic compound belonging to the class of long-chain fatty acids. It is characterized by its aliphatic tail containing 16 carbon atoms and two double bonds located at the 2nd and 8th positions. This compound is known for its hydrophobic nature and relative neutrality .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-2,8-dienedioic acid can be synthesized through various methods. One notable method involves the homocyclomagnesiation reaction of O-containing 1,2-dienes. This three-step route yields the compound in approximately 43-46% . Another method involves the Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Heck-decarboxylate coupling procedure is particularly favored due to its broad substrate scope, good functional group tolerance, and late-stage derivatization of complex drug molecules .
Chemical Reactions Analysis
Types of Reactions: Hexadeca-2,8-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Hexadeca-2,8-dienedioic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a useful diene building block in the synthesis of polyenes and other complex molecules.
Biology: The compound has shown promising anticancer activities in leukemia K562 and MV-4-11 cells.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of hexadeca-2,8-dienedioic acid involves its ability to act as a diene building block via the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity
Comparison with Similar Compounds
Hexadeca-2,8-dienedioic acid can be compared with other similar compounds, such as:
- 1,12-Dodeca-4Z,8Z-dienedioic acid
- 1,14-Tetradeca-5Z,9Z-dienedioic acid
- 1,18-Octadeca-7Z,11Z-dienedioic acid
These compounds share similar structural features, such as the presence of double bonds and long aliphatic tails. this compound is unique due to its specific double bond positions and its ability to undergo the Heck-decarboxylate coupling procedure with high regioselectivity .
Properties
CAS No. |
393585-55-2 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
hexadeca-2,8-dienedioic acid |
InChI |
InChI=1S/C16H26O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-2,11,13H,3-10,12,14H2,(H,17,18)(H,19,20) |
InChI Key |
RWWOLZXFOUVKFS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC=CCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
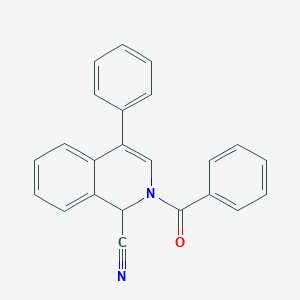
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
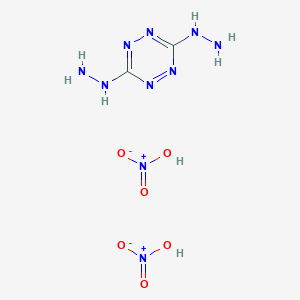
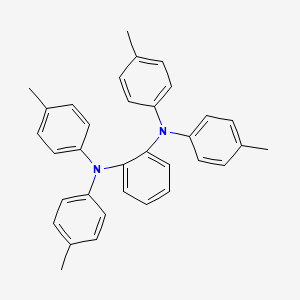
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
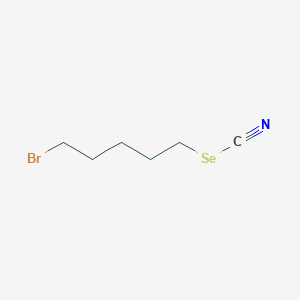
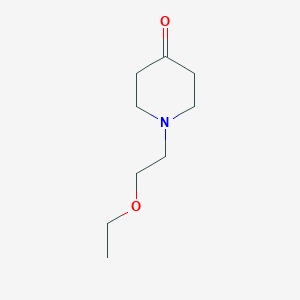
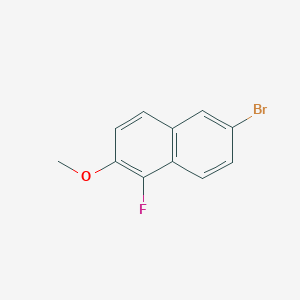
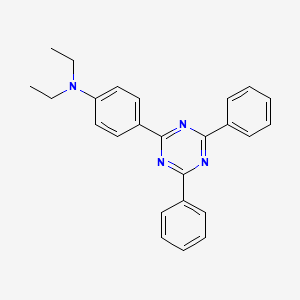
![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
